N-(4,5-Dichloro-2-nitrophenyl)acetamide
Description
Significance of Acetanilide (B955) Derivatives in Contemporary Synthetic Chemistry
Acetanilide and its derivatives are a cornerstone in the field of organic synthesis. lookchem.com Historically, acetanilide itself was one of the earliest synthetic analgesics and antipyretics. While its direct medicinal use has been largely superseded by safer alternatives, the acetanilide scaffold remains a fundamental component in the design and synthesis of a wide array of pharmaceuticals and other functional organic molecules.
Overview of Dichloronitrophenyl Scaffold Relevance in Academic Inquiry
The dichloronitrophenyl scaffold is another key feature of N-(4,5-Dichloro-2-nitrophenyl)acetamide that attracts scientific interest. The presence of chlorine atoms and a nitro group on the phenyl ring significantly influences the molecule's reactivity. The electron-withdrawing nature of these substituents deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, a powerful tool for forming new carbon-heteroatom bonds.
In academic research, this scaffold is often incorporated into molecules designed for specific biological targets. The chlorine atoms can enhance lipophilicity, potentially improving membrane permeability, while the nitro group can act as a handle for further chemical transformations, such as reduction to an amino group. This amino group can then be used to construct a wide variety of heterocyclic systems, which are prevalent in medicinal chemistry.
Foundational Research Context and Current Perspectives on this compound
Foundational research on this compound has primarily focused on its role as a precursor in multi-step synthetic sequences. lookchem.com Its utility is often demonstrated in the synthesis of more complex molecules, where the dichloronitrophenyl core is a key structural element.
Current perspectives on this compound continue to emphasize its role as a versatile intermediate. Researchers are exploring its application in the synthesis of novel heterocyclic compounds with potential biological activities. The strategic placement of the chloro, nitro, and acetamido groups provides a platform for regioselective reactions, allowing for the controlled construction of intricate molecular architectures. As the demand for new pharmaceuticals and functional materials grows, the importance of well-defined building blocks like this compound in streamlining synthetic efforts remains high.
Chemical and Physical Properties
Below is a summary of the key chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C₈H₆Cl₂N₂O₃ |
| Molecular Weight | 249.05 g/mol |
| CAS Number | 5462-30-6 |
| Appearance | Solid |
| Melting Point | 124-128 °C |
| Boiling Point | 418.4 °C at 760 mmHg |
| Density | 1.573 g/cm³ |
Synthesis and Characterization
The synthesis of this compound is typically achieved through the acetylation of 4,5-dichloro-2-nitroaniline. This reaction involves the treatment of the aniline (B41778) with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base or an acid catalyst to facilitate the formation of the amide bond.
The characterization of this compound is confirmed through various spectroscopic techniques. Infrared (IR) spectroscopy would show characteristic absorption bands for the N-H and C=O stretching of the amide group, as well as bands corresponding to the aromatic ring and the nitro group. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the connectivity of the molecule. Mass spectrometry would show a molecular ion peak corresponding to the compound's molecular weight, further confirming its identity.
Research Applications and Findings
The primary research application of this compound is as a key intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds with potential pharmaceutical applications. lookchem.com
One of the most well-documented uses of this compound is in the synthesis of the anthelmintic drug, Triclabendazole. google.com Triclabendazole is a halogenated benzimidazole (B57391) that is effective against liver flukes. The synthesis of Triclabendazole involves a multi-step process where this compound is a crucial starting material.
The synthetic route to Triclabendazole from this compound is as follows:
Condensation: this compound is first condensed with 2,3-dichlorophenol (B42519) to form 4-chloro-5-(2,3-dichlorophenoxy)-2-nitrophenyl acetamide (B32628). google.com
Hydrolysis: The acetamide group of the resulting compound is then hydrolyzed to yield 4-chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline. google.com
Reduction: The nitro group of this intermediate is reduced to an amino group, typically using a reducing agent like Raney nickel, to give 4-chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine. google.com
Cyclization and further reactions: This diamine is then cyclized and further modified to produce the final Triclabendazole molecule. google.com
This synthetic pathway highlights the strategic importance of this compound. The acetamido group serves as a protecting group for the amine, allowing for selective reactions at other positions of the molecule. The dichloronitrophenyl scaffold provides the necessary framework for the construction of the benzimidazole core of Triclabendazole.
Beyond its role in the synthesis of Triclabendazole, the reactivity of this compound makes it a valuable precursor for the synthesis of other novel heterocyclic systems. The presence of the nitro group allows for its conversion to an amine, which can then participate in a variety of cyclization reactions to form different heterocyclic rings. The chlorine atoms can also be substituted under certain conditions, providing further opportunities for molecular diversification.
Structure
3D Structure
Properties
IUPAC Name |
N-(4,5-dichloro-2-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O3/c1-4(13)11-7-2-5(9)6(10)3-8(7)12(14)15/h2-3H,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGRPTYRAGSSBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40280465 | |
| Record name | N-(4,5-Dichloro-2-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40280465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5462-30-6 | |
| Record name | 5462-30-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17009 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4,5-Dichloro-2-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40280465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4',5'-Dichloro-2'-nitroacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Structural Elucidation and Conformational Analysis of N 4,5 Dichloro 2 Nitrophenyl Acetamide
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
For N-(4,5-Dichloro-2-nitrophenyl)acetamide, ¹H NMR spectroscopy is expected to reveal distinct signals corresponding to the aromatic protons and the protons of the acetamide (B32628) group. The aromatic region would likely display two singlets or two doublets with very small coupling constants, corresponding to the protons at the C-3 and C-6 positions of the phenyl ring. Their specific chemical shifts would be influenced by the electronic effects of the surrounding chloro, nitro, and acetamido substituents. The acetamide group would exhibit two signals: a singlet for the methyl (CH₃) protons and a broader singlet for the amide (N-H) proton, which may undergo exchange with solvent protons.
¹³C NMR spectroscopy would complement the proton data by identifying all eight unique carbon atoms in the molecule. The spectrum would show signals for the methyl carbon, the carbonyl carbon of the amide, and the six distinct carbons of the dichloronitrophenyl ring. The chemical shifts of the aromatic carbons are diagnostic, reflecting the electron-withdrawing effects of the nitro and chlorine substituents and the electron-donating nature of the acetamido group. Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be employed to definitively correlate proton and carbon signals and confirm the connectivity within the molecule.
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
|---|---|---|---|
| Aromatic C-H (1H) | ~8.0-8.5 | ~120-140 | Chemical shift influenced by adjacent nitro and chloro groups. |
| Aromatic C-H (1H) | ~7.5-8.0 | ~120-140 | Chemical shift influenced by adjacent chloro and acetamido groups. |
| Amide N-H (1H) | ~8.5-9.5 | N/A | Broad signal, position is solvent-dependent. |
| Methyl CH₃ (3H) | ~2.2 | ~25 | Sharp singlet. |
| Carbonyl C=O | N/A | ~168-170 | Characteristic chemical shift for an amide carbonyl. |
| Aromatic C-Cl/C-NO₂/C-N | N/A | ~120-150 | Quaternary carbons, shifts determined by substituent effects. |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.
For this compound, with a molecular formula of C₈H₆Cl₂N₂O₃, the calculated molecular weight is 249.05 g/mol . sigmaaldrich.comchemicalbook.comepa.gov In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 249. A key feature would be the isotopic pattern of this peak, which would show characteristic [M+2]⁺ and [M+4]⁺ signals due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes).
The fragmentation pattern provides a fingerprint of the molecule's structure. Plausible fragmentation pathways for this compound include:
Loss of ketene: A common fragmentation for acetanilides is the loss of a neutral ketene molecule (CH₂=C=O, 42 Da) from the molecular ion, which would yield a fragment ion corresponding to 4,5-dichloro-2-nitroaniline.
Amide bond cleavage: Cleavage of the C-N amide bond can lead to the formation of an acetyl cation ([CH₃CO]⁺, m/z 43) and a 4,5-dichloro-2-nitrophenylaminyl radical, or a dichloronitrophenyl cation.
Loss of nitro group: The nitro group can be lost as ·NO₂ (46 Da) or NO (30 Da), leading to other characteristic fragment ions.
Analysis of these fragments allows for the confirmation of the different structural components of the molecule. Techniques like high-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of the elemental formula for the parent ion and its fragments, further solidifying the structural assignment.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would be expected to show several characteristic absorption bands confirming its structure. libretexts.orgmasterorganicchemistry.com
Key expected IR absorptions include:
N-H Stretch: A moderate to sharp absorption band around 3300-3250 cm⁻¹ corresponding to the stretching vibration of the amide N-H bond.
C-H Stretches: Aromatic C-H stretching vibrations typically appear as weak to moderate bands just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be found in the 2950-2850 cm⁻¹ region.
C=O Stretch (Amide I band): A strong, sharp absorption band is expected in the region of 1700-1650 cm⁻¹, which is characteristic of the carbonyl group in a secondary amide.
N-H Bend (Amide II band): This band, resulting from a combination of N-H bending and C-N stretching, typically appears around 1550 cm⁻¹.
Nitro Group (N-O) Stretches: Two strong absorptions are characteristic of the nitro group: an asymmetric stretching band around 1550-1500 cm⁻¹ and a symmetric stretching band around 1350-1300 cm⁻¹.
Aromatic C=C Stretches: Multiple bands of variable intensity are expected in the 1600-1450 cm⁻¹ region due to the vibrations of the benzene (B151609) ring.
C-Cl Stretch: The carbon-chlorine stretching vibrations typically appear as strong bands in the fingerprint region, below 800 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide (N-H) | Stretch | 3300 - 3250 | Moderate |
| Aromatic (C-H) | Stretch | 3100 - 3000 | Weak-Moderate |
| Amide Carbonyl (C=O) | Stretch (Amide I) | 1700 - 1650 | Strong |
| Amide (N-H) | Bend (Amide II) | ~1550 | Moderate |
| Nitro (N-O) | Asymmetric Stretch | 1550 - 1500 | Strong |
| Aromatic (C=C) | Ring Stretch | 1600 - 1450 | Variable |
| Nitro (N-O) | Symmetric Stretch | 1350 - 1300 | Strong |
| Aryl Halide (C-Cl) | Stretch | < 800 | Strong |
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. For this compound, HPLC is crucial for assessing the purity of a synthesized sample and for separating it from any potential isomers or impurities. chemicalbook.com
A common method would involve reverse-phase (RP) HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol). sielc.com The compound would be detected by a UV detector, as the aromatic and nitro groups provide strong chromophores. A pure sample of this compound would ideally show a single, sharp peak in the chromatogram. The retention time of this peak is characteristic of the compound under specific analytical conditions. HPLC analysis has been used to confirm the purity of synthesized this compound, with reported purities as high as 97.83%. chemicalbook.com
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (<2 µm) and higher pressures. sielc.combldpharm.com This results in significantly faster analysis times, higher resolution, and increased sensitivity, making it an efficient alternative for high-throughput purity checks and detailed impurity profiling.
X-ray Crystallography and Solid-State Structural Investigations
Single Crystal Growth and X-ray Diffraction Data Acquisition
The first and often most challenging step in an X-ray crystallographic study is the growth of a high-quality single crystal. For organic compounds like this compound, a common and effective method is slow evaporation of a saturated solution. researchgate.netscialert.net This involves dissolving the purified compound in a suitable solvent or solvent mixture (such as ethyl acetate, ethanol, or acetone) and allowing the solvent to evaporate slowly and undisturbed over several days or weeks. researchgate.net As the solution becomes supersaturated, nucleation occurs, and crystals begin to form. The goal is to produce a single, defect-free crystal of appropriate size (typically 0.1-0.5 mm in each dimension).
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled, often to low temperatures (e.g., 100 K), to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. A monochromatic beam of X-rays (commonly from a Mo or Cu source) is directed at the crystal. researchgate.net As the crystal is rotated in the beam, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of reflections (spots) of varying intensities. These reflections are recorded by a detector, such as a CCD area detector. researchgate.net
The collected data, consisting of the positions and intensities of thousands of reflections, are then processed. The unit cell dimensions (a, b, c, α, β, γ) and the crystal system are determined from the geometry of the diffraction pattern. The arrangement of atoms within the unit cell is solved using computational methods, and the structural model is refined to achieve the best possible fit with the experimental diffraction data. The final result is a detailed 3D model of the molecule, providing precise information on its solid-state conformation and intermolecular interactions, such as hydrogen bonding. researchgate.netresearchgate.net
Analysis of Molecular Conformation and Intramolecular Interactions
The molecular conformation of this compound is largely dictated by the spatial arrangement of the acetamide and nitro groups relative to the dichlorinated phenyl ring. In many related 2-nitroacetanilide structures, a key conformational feature is the formation of an intramolecular hydrogen bond.
A prevalent interaction in compounds with a nitro group positioned ortho to the acetamido substituent is an intramolecular N—H···O hydrogen bond between the amide hydrogen and one of the oxygen atoms of the nitro group. This interaction creates a stable six-membered ring system. For instance, in the structure of N-(4-methoxy-2-nitrophenyl)acetamide, this intramolecular N—H···O bond is a defining feature. This type of bond significantly influences the planarity of the molecule by holding the acetamide group in a relatively fixed orientation with respect to the nitro group.
The presence of bulky substituents, such as chlorine atoms on the phenyl ring, can induce steric strain, leading to deviations from planarity. The acetamide and nitro groups are often twisted out of the plane of the phenyl ring to varying degrees. In N-(4-methoxy-2-nitrophenyl)acetamide, the acetamido group is twisted by approximately 25.4° from the phenyl ring plane, while the nitro group has a smaller twist of about 12.8°. It is highly probable that this compound adopts a similar non-planar conformation, stabilized by an analogous intramolecular N—H···O hydrogen bond.
Characterization of Intermolecular Interactions, including Hydrogen Bonding and Halogen-Oxygen Short Contacts
When the amide's N-H group is involved in an intramolecular hydrogen bond, as is anticipated for this compound, it is no longer available to act as a donor for strong intermolecular hydrogen bonds. Consequently, the crystal packing is often governed by weaker interactions. Studies on 2-Chloro-N-(4-nitrophenyl)acetamide have revealed that while the primary interaction is an intramolecular hydrogen bond, the molecules are linked into chains by intermolecular N—H···O hydrogen bonds, which are further stabilized by Cl···O short contacts. These halogen-oxygen interactions, where the chlorine atom acts as an electrophilic region and the oxygen as a nucleophilic one, are significant in directing the supramolecular assembly.
Additionally, weak C—H···O hydrogen bonds are common in this class of compounds, further contributing to the stability of the crystal lattice. It is plausible that such interactions, along with potential π-π stacking between the aromatic rings, play a role in the crystal structure of this compound.
Study of Crystal Packing Arrangements and Supramolecular Architectures
The interplay of the intermolecular forces described above gives rise to the specific crystal packing and supramolecular architecture. In related chloro-nitro substituted acetanilides, common packing motifs include the formation of infinite chains or layered structures.
For example, in 2-Chloro-N-(4-nitrophenyl)acetamide, intermolecular N—H···O hydrogen bonds link molecules into infinite chains. These chains are then further organized into ribbons through Cl···O short-contact interactions. This demonstrates how a hierarchy of interactions, from the strong intramolecular hydrogen bond to weaker intermolecular forces, collaborates to build a complex supramolecular architecture. Given the structural similarities, this compound likely adopts a comparable packing arrangement, forming chains or sheets stabilized by a network of hydrogen bonds and halogen-oxygen contacts.
Comparative Crystallographic Studies with Related Acetanilide (B955) Structures
Comparing the expected structure of this compound with known acetanilide structures highlights key structure-property relationships.
Effect of the Ortho-Nitro Group: The presence of the nitro group at the ortho position is the primary driver for the formation of the intramolecular N—H···O hydrogen bond. This contrasts with isomers like N-(4-methoxy-3-nitrophenyl)acetamide, where the absence of an ortho nitro group precludes this interaction. In the 3-nitro isomer, the N-H group is free to form intermolecular N—H···O hydrogen bonds, leading to a different packing motif, often a conventional chain structure.
Influence of Substituents on Planarity: The degree to which the acetamide and nitro groups are twisted out of the phenyl ring plane is sensitive to the nature of other ring substituents. In N-(4-hydroxy-2-nitrophenyl)acetamide, which can participate in strong intermolecular hydrogen bonding via its hydroxyl group, the molecule is nearly planar. acdlabs.com Conversely, the presence of methoxy or chloro substituents, as in N-(4-methoxy-2-nitrophenyl)acetamide, leads to more significant twisting due to steric and electronic effects. It is therefore expected that the two chlorine atoms in this compound will induce a notable deviation from molecular planarity.
Computational Chemistry Approaches for this compound
Computational methods provide a powerful tool for investigating the properties of this compound, complementing experimental data and offering predictive insights.
Quantum Chemical Calculations of Electronic Structure and Molecular Geometry
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are widely employed to study molecules of this type. Methods like B3LYP with a suitable basis set (e.g., 6-311G(d,p)) can be used to optimize the molecular geometry of this compound in the gas phase. These calculations can confirm the most stable conformation, including the planarity of the molecule and the presence of intramolecular hydrogen bonds, by analyzing bond lengths, bond angles, and dihedral angles.
Furthermore, DFT calculations can elucidate the electronic structure. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides insights into the molecule's reactivity, with the HOMO-LUMO energy gap being an indicator of chemical stability. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites, which is crucial for understanding intermolecular interactions.
Prediction and Analysis of Molecular Descriptors
Molecular descriptors are numerical values that characterize the properties of a molecule. These are often calculated using computational software and are valuable in fields such as medicinal chemistry and materials science. For this compound, several key descriptors have been predicted.
These descriptors provide a quantitative summary of the molecule's physicochemical properties. The LogP value suggests moderate lipophilicity. The TPSA is a measure of the molecule's surface that is polar, which is a good indicator of its ability to permeate cell membranes. The number of hydrogen bond donors and acceptors indicates its potential for forming hydrogen bonds, a critical factor in both its biological activity and crystal engineering. The number of rotatable bonds gives an indication of the molecule's conformational flexibility.
Molecular Dynamics Simulations for Conformational Flexibility and Stability
The conformational landscape of this compound is primarily dictated by the rotational freedom around the C-N bonds of the acetamide and nitro groups relative to the dichlorinated phenyl ring. The spatial arrangement of these functional groups is influenced by a combination of steric hindrance and electronic effects, such as resonance and intramolecular hydrogen bonding.
Furthermore, the nitro group also typically displays a slight rotation out of the phenyl plane. In N-(4-methoxy-2-nitrophenyl)acetamide, this twist is observed to be 12.8 (5)° researchgate.net. This non-planarity can influence the electronic communication between the nitro group and the aromatic system.
A significant stabilizing factor in the conformation of these types of molecules is the potential for intramolecular hydrogen bonding. In many 2-nitroacetanilide derivatives, an intramolecular N-H···O hydrogen bond forms between the amide hydrogen and one of the oxygen atoms of the adjacent nitro group, creating a stable six-membered ring. This interaction significantly restricts the rotational freedom of both the acetamide and nitro groups, locking them into a preferred orientation. For example, in the molecule of 2-chloro-N-(4-nitrophenyl)acetamide, an intramolecular C—H⋯O hydrogen bond contributes to the formation of a six-membered ring researchgate.net. Similarly, the NH group in N-(4-methoxy-2-nitrophenyl)acetamide forms an intramolecular N—H⋯O hydrogen bond with a nitro-group oxygen atom researchgate.net.
The presence of two chlorine atoms on the phenyl ring in this compound is expected to further influence its conformational stability. The chloro substituents are bulky and electronegative, contributing to steric hindrance and altering the electronic properties of the aromatic ring, which in turn can affect the rotational barriers of the acetamide and nitro groups.
While MD simulations would provide a dynamic picture of the conformational landscape in solution, the crystallographic data of related structures strongly suggests that this compound likely adopts a non-planar conformation. The flexibility of the molecule would be largely constrained by the intramolecular hydrogen bond between the acetamide and nitro groups. The stability of this conformation is a result of the interplay between the stabilizing intramolecular hydrogen bond and the steric repulsion between the ortho-nitro group, the acetamide group, and the adjacent chlorine atom.
The following tables present selected geometric parameters from the crystal structures of related compounds, which can be considered indicative of the likely bond lengths and angles in this compound.
Selected Bond Lengths of Related Nitrophenylacetamide Derivatives
| Bond | 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide (Å) | N-(4-methoxy-2-nitrophenyl)acetamide (Å) |
|---|---|---|
| C(ar)-N(amide) | 1.419(3) | 1.417(4) |
| N(amide)-C(carbonyl) | 1.354(3) | 1.361(4) |
| C(carbonyl)=O | 1.231(3) | 1.230(4) |
| C(ar)-N(nitro) | 1.472(3) | 1.468(4) |
| N(nitro)-O | 1.222(3), 1.225(3) | 1.231(4), 1.234(4) |
Selected Torsion Angles of Related Nitrophenylacetamide Derivatives
| Torsion Angle | N-(4-methoxy-2-nitrophenyl)acetamide (°) |
|---|---|
| C(ar)-C(ar)-N(amide)-C(carbonyl) | -154.6(3) |
| C(ar)-C(ar)-N(nitro)-O | -12.8(5), 167.1(3) |
These data provide a solid foundation for understanding the structural parameters that govern the conformational stability of this compound. The observed non-planarity and the presence of strong intramolecular interactions are key determinants of its three-dimensional structure and, by extension, its physicochemical properties and biological activity.
Synthetic Applications and Derivatization of N 4,5 Dichloro 2 Nitrophenyl Acetamide
Design and Synthetic Strategies for N-(4,5-Dichloro-2-nitrophenyl)acetamide Derivatives
The strategic modification of this compound allows for the creation of a wide array of derivatives with tailored properties for specific applications.
Rational Design of Derivatives for Targeted Research Applications
The rational design of derivatives leverages the existing functional groups of this compound as anchor points for synthetic modification. The goal is to develop new molecules with enhanced or specific biological activities or material properties.
Pharmaceutical Intermediates: The compound is a key starting material for synthesizing active pharmaceutical ingredients (APIs). For example, its conversion to a 1,2-benzenediamine derivative is a critical step in producing the anthelmintic drug Triclabendazole, which is a halogenated benzimidazole (B57391). google.com Similarly, related nitrophenyl acetamide (B32628) structures are used as intermediates in the synthesis of Nintedanib, a drug used in cancer therapy. google.com
Antidiabetic Agents: Research into new antidiabetic agents has involved the synthesis of complex benzamide (B126) derivatives. nih.gov While not starting directly from this compound, these studies demonstrate a rational design approach where a core structure containing chloro and nitro substituents is modified with various alkyl/aryl groups to optimize inhibitory activity against enzymes like α-glucosidase. nih.gov This highlights a common strategy in medicinal chemistry where the core scaffold provided by compounds like this compound can be systematically derivatized.
Exploration of Structure-Reactivity Relationships in Derivatization Processes
The reactivity of this compound is governed by the electronic and steric effects of its substituents. Understanding these relationships is crucial for predicting reaction outcomes and designing effective synthetic routes.
The primary functional groups influencing its reactivity are the nitro group, the acetamide group, and the two chlorine atoms.
Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. However, it strongly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions. This effect facilitates the displacement of the chlorine atoms by nucleophiles, a key step in many derivatization pathways, such as the condensation with phenols. google.com
Acetamide Group (-NHCOCH₃): This group is an electron-donating and activating group, directing incoming electrophiles to the ortho and para positions. Its amide bond is susceptible to hydrolysis under acidic or basic conditions, providing a route to the corresponding aniline (B41778) derivative. google.com
Chlorine Atoms (-Cl): The chlorine atoms are deactivating but ortho, para-directing for electrophilic substitution. More importantly, their reactivity in SNAr reactions is significantly enhanced by the presence of the ortho-nitro group. google.com
This interplay of functional groups allows for selective transformations at different parts of the molecule, enabling controlled and stepwise synthesis of complex derivatives.
Table 1: Influence of Functional Groups on the Reactivity of this compound
| Functional Group | Electronic Effect | Influence on Reactivity | Typical Reactions |
|---|---|---|---|
| Nitro (-NO₂) | Strongly Electron-Withdrawing | Deactivates ring for electrophilic substitution; Activates ring for nucleophilic substitution (SNAr) | Reduction to an amine; Activation of chlorine for displacement |
| Acetamide (-NHCOCH₃) | Electron-Donating (via resonance) | Activates ring for electrophilic substitution (ortho, para directing) | Hydrolysis to an amine |
| Chlorine (-Cl) | Electron-Withdrawing (inductive), Weakly Electron-Donating (resonance) | Deactivates ring for electrophilic substitution; Acts as a leaving group in SNAr reactions | Nucleophilic displacement |
Development of Novel Synthetic Pathways to Specific Classes of this compound Derivatives
The development of novel synthetic pathways is driven by the need for more efficient, cost-effective, and environmentally friendly methods to produce valuable derivatives.
A prime example is the patented process for preparing Triclabendazole. google.com This pathway strategically uses this compound and proceeds through a series of controlled steps including condensation, hydrolysis, reduction, and cyclization to build the complex benzimidazole structure. google.com This method was developed as a more commercially viable alternative to previous processes, which were noted to be labile to the formation of impurities and involved less environmentally friendly reagents. google.com
Another example of novel pathway development is seen in the synthesis of related compounds, such as the Nintedanib intermediate, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide. A novel route was developed starting from p-nitroaniline, which first undergoes an acyl chlorination reaction, followed by a methylation reaction. google.com This approach was designed to be scalable and cost-effective by using readily available materials and mild reaction conditions. google.com These examples underscore the continuous effort in process chemistry to refine and innovate synthetic routes starting from versatile intermediates like this compound and its analogues.
Research into Biological and Pharmacological Relevance of N 4,5 Dichloro 2 Nitrophenyl Acetamide and Its Derivatives
N-(4,5-Dichloro-2-nitrophenyl)acetamide as a Precursor for Biologically Active Molecules
This compound is a significant intermediate compound in the field of organic and pharmaceutical chemistry. lookchem.com Its chemical structure, featuring dichloro and nitro-substituted phenyl rings, makes it a versatile precursor for the synthesis of more complex, biologically active molecules. lookchem.com The reactivity of its functional groups allows it to participate in various chemical reactions, leading to the formation of novel compounds with specific therapeutic properties. lookchem.com It is primarily utilized as a key starting material in the synthesis of pharmaceutical intermediates. lookchem.com
The strategic importance of this compound lies in its role as a foundational building block for active pharmaceutical ingredients (APIs). A notable application is in the synthesis of halogenated benzimidazole (B57391) compounds, a class of molecules with established pharmacological activity. google.com Specifically, it serves as a key starting material in a multi-step process to create precursors for the anthelmintic drug, Triclabendazole. google.comgoogle.comgoogle.comjustia.comwipo.intgoogleapis.com
The synthesis of Triclabendazole precursors from this compound involves a defined sequence of chemical reactions. google.comjustia.comgoogleapis.com
Condensation: The process begins with the condensation of this compound with 2,3-dichlorophenol (B42519). google.comgoogle.comjustia.comwipo.intgoogleapis.com This reaction yields the intermediate compound 4-chloro-5-(2,3-dichlorophenoxy)-2-nitrophenyl acetamide (B32628). google.comjustia.comgoogleapis.com
Hydrolysis: The acetamide group of this intermediate is then hydrolyzed to produce 4-chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline. google.comjustia.comgoogleapis.com
Reduction: The final step to obtain the key precursor is the reduction of the nitro group in 4-chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline. google.comjustia.comgoogleapis.com This is typically carried out in the presence of a catalyst such as Raney nickel, converting the nitro group (-NO2) into an amino group (-NH2) and forming the target diamine precursor, 4-chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine. google.comgoogle.comjustia.comwipo.intgoogleapis.com
Table 1: Synthetic Pathway to 4-chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine
| Step | Starting Material | Reagent | Product |
| 1. Condensation | This compound | 2,3-dichlorophenol | 4-chloro-5-(2,3-dichlorophenoxy)-2-nitrophenyl acetamide |
| 2. Hydrolysis | 4-chloro-5-(2,3-dichlorophenoxy)-2-nitrophenyl acetamide | - | 4-chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline |
| 3. Reduction | 4-chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline | Raney Nickel | 4-chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine |
Once the precursor 4-chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine is synthesized, the next crucial stage is a cyclization reaction to form the core benzimidazole structure. This is achieved by reacting the diamine with carbon disulfide (CS2). google.comjustia.comgoogleapis.comnewdrugapprovals.org This reaction closes the ring, forming 6-chloro-5-(2,3-dichlorophenoxy)-1H-benzimidazole-2-thiol, a key benzimidazole thiol derivative. google.comgoogle.comjustia.comwipo.int
The final transformation to an active pharmaceutical ingredient involves modifying the benzimidazole thiol derivative. In the synthesis of Triclabendazole, this involves a methylation step. google.comjustia.com The 6-chloro-5-(2,3-dichlorophenoxy)-1H-benzimidazole-2-thiol is treated with a methylating agent, such as dimethyl sulfate, which adds a methyl group to the sulfur atom. google.comgoogle.comnewdrugapprovals.org This reaction yields the final API, Triclabendazole, which is chemically known as 6-chloro-5-(2,3-dichlorophenoxy)-2-(methylthio)-1H-benzimidazole. googleapis.com
Role in the Synthesis of Pharmaceutical Intermediates
Biological Activity Screening of this compound Derivatives
While this compound is primarily a precursor, the derivatives synthesized from it, particularly the benzimidazoles, are subjects of biological activity screening for various therapeutic targets. The benzimidazole scaffold is recognized for its pharmacological importance and is a core component of numerous drugs.
Derivatives containing the benzimidazole core, which can be synthesized from this compound, have been investigated as potential enzyme inhibitors. One significant area of research is their effect on Protein Tyrosine Phosphatase 1B (PTP1B). nih.gov
PTP1B is an enzyme that plays a negative regulatory role in insulin signaling pathways. societyforscience.org By dephosphorylating the insulin receptor, it can lead to insulin resistance, a key characteristic of type 2 diabetes and obesity. Therefore, inhibiting the PTP1B enzyme is considered a promising therapeutic strategy for treating these conditions. societyforscience.org
In vitro assays are employed to screen for the inhibitory potential of compounds against PTP1B. societyforscience.org Studies have shown that various synthesized benzimidazole derivatives exhibit inhibitory activity against this enzyme. For example, research has demonstrated that certain benzimidazole derivatives linked to other heterocyclic moieties show good PTP1B inhibitory potential in colorimetric assays. This indicates that the benzimidazole structure, which can be derived from this compound, serves as a valuable scaffold for developing novel PTP1B inhibitors. nih.gov
Table 2: PTP1B Inhibition by Benzimidazole Derivatives - Research Summary
| Target Enzyme | Therapeutic Area | Role of Benzimidazole Derivatives | Assay Type | Findings |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Type 2 Diabetes, Obesity | Act as inhibitors of the enzyme, potentially improving insulin sensitivity. nih.gov | In vitro colorimetric enzyme inhibition assays. | Specific synthesized benzimidazole derivatives have demonstrated good PTP1B inhibitory activity. |
In Vivo Studies to Evaluate Pharmacological Effects (e.g., Hypoglycemic Activity of Substituted Phenyl Acetamides)
The investigation of substituted phenyl acetamides and related structures has revealed significant potential for managing hyperglycemia. In vivo studies are crucial for validating the therapeutic efficacy of these compounds in a biological system. Research has demonstrated that various natural and synthetic compounds structurally related to phenyl acetamides exhibit notable blood-glucose-lowering effects in animal models.
For instance, studies on the solvent fractions of Hagenia abyssinica leaves, which contain various phenolic compounds, have demonstrated significant hypoglycemic activity in normoglycemic mice. nih.gov Specifically, the aqueous and ethyl acetate fractions showed a significant reduction in blood glucose levels. nih.gov Similarly, the aqueous extract of Pennisetum setaceum has been shown to decrease blood glucose levels in streptozotocin-induced diabetic mice, supporting its traditional use as a hypoglycemic agent. researchgate.net Another study highlighted that extracts from Silphium perfoliatum L. could significantly reduce postprandial blood glucose levels in diabetic mice, with a notable effect observed at a 20 mg/kg dosage. mdpi.com
Synthetic derivatives have also been a major focus. A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, which share structural similarities with substituted phenyl acetamides, were evaluated for their antidiabetic potential. nih.gov These studies identified compounds with potent inhibitory activity against α-glucosidase and α-amylase, enzymes critical for carbohydrate digestion. nih.govresearchgate.net
Table 1: Selected In Vivo Hypoglycemic Studies of Related Compounds
| Compound/Extract | Animal Model | Key Finding |
|---|---|---|
| Hagenia abyssinica Aqueous Fraction | Normoglycemic Mice | Significant hypoglycemic activity observed. nih.gov |
| Pennisetum setaceum Aqueous Extract | STZ-induced Diabetic Mice | Significant decrease in blood glucose levels compared to control. researchgate.net |
| Silphium perfoliatum L. Extract (SP-10) | Diabetic Mice | Significant reduction of postprandial blood glucose at 20 mg/kg. mdpi.com |
Assessment of Anti-inflammatory Activity in Related Oxadiazole Derivatives
Derivatives of this compound, particularly those incorporating a 1,3,4-oxadiazole ring, have been extensively studied for their anti-inflammatory properties. nih.gov The 1,3,4-oxadiazole nucleus is a key heterocyclic moiety known to be present in compounds with a wide range of pharmacological activities. nih.govchula.ac.th
In vivo anti-inflammatory activity is commonly assessed using the carrageenan-induced rat paw edema model, which measures the ability of a compound to reduce acute inflammation. nih.govresearchgate.net In one study, a series of 2,5-disubstituted-1,3,4-oxadiazole derivatives were synthesized and evaluated. nih.gov The derivative designated Ox-6f, featuring a p-chlorophenyl substitution, demonstrated the most promising activity, with a 79.83% reduction in edema volume, comparable to the standard drug ibuprofen, which showed an 84.31% reduction. nih.gov
Another study synthesized a series of 1,3,4-oxadiazole derivatives and tested their anti-inflammatory response. nih.govresearchgate.net Compounds C4 ([3-Chloro-N-[5-(3-Chloro-phenyl)- chula.ac.thnih.govresearchgate.net oxadiazole-2yl] benzamide) and C7 ([4-Nitro-N-[5-(4-Nitro-phenyl)- chula.ac.thnih.govresearchgate.net oxadiazole-2yl] benzamide) were identified as having a good response when compared against the standard drug indomethacin. nih.govresearchgate.net These findings underscore the potential of modifying the core acetamide structure to produce potent anti-inflammatory agents.
Table 2: In Vivo Anti-inflammatory Activity of Related Oxadiazole Derivatives
| Compound | Model | Percent Inhibition / Reduction in Edema | Standard Drug |
|---|---|---|---|
| Ox-6f | Carrageenan-induced paw edema | 79.83% | Ibuprofen (84.31%) nih.gov |
| Ox-6d | Carrageenan-induced paw edema | 70.56% (in vitro), 76.64% (in vivo) | Ibuprofen (84.71%) nih.gov |
| C4 | Carrageenan-induced rat paw edema | Good activity | Indomethacin nih.govresearchgate.net |
Mechanistic Research into Biological Interactions of Derivatives
Understanding the molecular mechanisms by which these derivatives exert their pharmacological effects is essential for rational drug design and development. Research in this area has focused on computational studies, structure-activity relationships, and target selectivity.
Molecular Docking and Ligand-Target Interaction Studies to Elucidate Binding Mechanisms
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to its macromolecular target. This method provides insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex.
For the anti-inflammatory oxadiazole derivatives, molecular docking studies were performed against cyclooxygenase (COX-1 and COX-2) enzymes. nih.gov The results indicated that the derivative Ox-6f had the highest binding affinity for the active site of COX-2, with a binding energy of -7.70 kcal/mol. nih.gov This preferential binding helps to explain its potent anti-inflammatory activity.
In the context of antidiabetic research, docking simulations of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were conducted against α-glucosidase and α-amylase. nih.govresearchgate.net These studies revealed that the synthesized compounds fit well into the active sites of these enzymes, forming hydrogen bonds and electrostatic interactions with key amino acid residues, thereby inhibiting their function. nih.govresearchgate.net
Table 3: Molecular Docking Results for Related Derivatives
| Derivative Class | Target Protein | Most Active Compound | Binding Energy / Key Interaction |
|---|---|---|---|
| 1,3,4-Oxadiazoles | COX-2 | Ox-6f | -7.70 kcal/mol nih.gov |
| Nitrobenzamides | α-Glucosidase | Compound 5o | Hydrogen bonding and hydrophobic interactions nih.govresearchgate.net |
Comprehensive Structure-Activity Relationship (SAR) Analysis of this compound Derivatives
Structure-Activity Relationship (SAR) analysis is fundamental to medicinal chemistry, as it correlates the chemical structure of a compound with its biological activity. By systematically modifying a lead compound, researchers can identify the chemical moieties responsible for its pharmacological effects.
From the studies on related derivatives, several key SAR insights have emerged:
For Anti-inflammatory Activity : In the 1,3,4-oxadiazole series, the presence of the oxadiazole ring combined with a p-chlorophenyl substitution was found to be crucial for potent anti-inflammatory activity, as seen in the highly active Ox-6f derivative. nih.gov
For Antidiabetic Activity : In the nitrobenzamide series, it was observed that having an electron-donating group (like -CH₃) and an electron-withdrawing group (like -NO₂) on the terminal phenyl ring significantly enhanced the inhibitory activity against α-glucosidase and α-amylase. nih.gov
For Antiplasmodial Activity : In a study of 2-phenoxybenzamide derivatives, it was found that bulky, non-polar substituents on the terminal nitrogen of a piperazine ring were beneficial for high activity against Plasmodium falciparum. mdpi.com For example, replacing a Boc group with a pivaloyl group maintained sub-micromolar activity with improved selectivity. mdpi.com
These analyses provide a roadmap for designing future derivatives with improved potency and efficacy.
Evaluation of Target Selectivity and Off-Target Effects for Potential Drug Candidates
A critical aspect of drug development is ensuring that a compound interacts selectively with its intended target, thereby minimizing off-target effects and potential toxicity.
A clear example of evaluating target selectivity is seen in the research on anti-inflammatory oxadiazole derivatives. nih.gov The molecular docking studies revealed that these compounds exhibited a greater potential to inhibit the COX-2 enzyme compared to the COX-1 enzyme. nih.gov This selectivity is highly desirable for anti-inflammatory drugs, as COX-2 is primarily involved in the inflammatory response, while COX-1 has important housekeeping functions, such as protecting the stomach lining. Inhibiting COX-2 selectively can lead to effective anti-inflammatory action with a reduced risk of gastrointestinal side effects.
Similarly, in the development of anticancer agents based on dichloroacetate (DCA) analogues, a key goal is to maintain the selective promotion of mitochondria-regulated apoptosis in cancer cells while sparing normal cells. nih.gov While comprehensive off-target profiling for all derivatives of this compound is not widely reported, the principle of designing compounds with high target selectivity, as demonstrated in the COX-2 inhibitor studies, is a cornerstone of modern drug discovery.
Future Directions and Emerging Research Areas for N 4,5 Dichloro 2 Nitrophenyl Acetamide
Development of Advanced Catalytic Systems for Efficient Synthesis
The synthesis of N-(4,5-Dichloro-2-nitrophenyl)acetamide and its subsequent conversion into valuable downstream products often involves a critical reduction of the nitro group. Traditional methods have employed reagents like iron in acidic media, which can be inefficient and environmentally unfriendly, involving tedious work-up procedures. google.com Future research is geared towards the development of more sophisticated and efficient catalytic systems.
One promising avenue is the use of advanced hydrogenation catalysts. For instance, in the synthesis of Triclabendazole, a derivative of the title compound, Raney nickel is utilized for the reduction of a related nitroaniline intermediate. google.com This highlights a shift towards more active and selective catalysts. Future research could explore a broader range of transition metal catalysts, such as those based on palladium, platinum, or ruthenium, potentially supported on novel materials like carbon nanotubes or metal-organic frameworks (MOFs) to enhance activity and recyclability.
Furthermore, the direct reductive cross-coupling of nitroarenes is emerging as a highly efficient method for constructing N-substituted arylamine derivatives. rsc.org This approach avoids the need for pre-functionalization, thus improving step economy. rsc.org Applying this methodology to this compound could streamline the synthesis of complex derivatives by directly coupling the nitro group with various partners. Research in this area would focus on designing catalytic systems that can selectively reduce and couple the nitro group in the presence of the chloro- and acetamide (B32628) functionalities.
| Catalyst Type | Potential Advantage | Research Focus |
| Noble Metal Catalysts (Pd, Pt, Ru) | High activity and selectivity, potential for lower reaction temperatures and pressures. | Catalyst design, support material optimization, and recyclability studies. |
| Raney Nickel | Cost-effective and highly active for nitro group reduction. | Improving catalyst longevity and exploring milder reaction conditions. |
| Reductive Coupling Catalysts | Step-economy by combining reduction and C-N bond formation in one step. | Developing catalysts that are selective for the nitro group and tolerant of other functional groups. |
Exploration of Novel Biological Targets and Therapeutic Applications for Derivatives
While this compound is a known intermediate for the anthelmintic drug Triclabendazole, which is active against the liver fluke Fasciola hepatica, the broader therapeutic potential of its derivatives remains largely unexplored. google.com The N-arylacetamide scaffold, particularly when substituted with nitro and halogen groups, is present in numerous biologically active molecules, suggesting a rich field for discovery.
Future research will likely focus on synthesizing libraries of derivatives and screening them for various biological activities. Studies on related compounds provide a logical starting point. For example, various N-arylacetamide derivatives have shown potent urease inhibitory activity, which is a key target for treating infections by Helicobacter pylori. nih.govresearchgate.net Similarly, compounds like 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide have demonstrated potential antibacterial activity against pathogens such as Klebsiella pneumoniae, with the chloro-substituent being crucial for its effect. mdpi.com This suggests that derivatives of this compound could be investigated as novel antibacterial agents.
Other reported activities for related acetamides include antioxidant, anti-inflammatory, and antidiabetic properties. researchgate.netnih.gov Bioactive nitrated N-(2-hydroxyphenyl)acetamides have been shown to alter gene expression profiles in plants, indicating potential applications in agriculture or as probes for biological pathways. uzh.chnih.gov The exploration of these and other therapeutic areas, such as oncology and neurodegenerative diseases, could reveal new, high-value applications for novel derivatives.
| Potential Therapeutic Area | Rationale Based on Related Compounds | Key Biological Targets |
| Antibacterial | Activity of chloro-nitrophenyl acetamides against K. pneumoniae. mdpi.com | Penicillin-binding proteins, bacterial cell wall synthesis. mdpi.com |
| Anti-ulcer | Urease inhibition by N-arylacetamide derivatives. nih.gov | Helicobacter pylori urease. nih.gov |
| Anthelmintic | Precursor to the liver fluke drug Triclabendazole. google.com | Fluke-specific tubulin and other essential proteins. |
| Antidiabetic | In vivo antihyperglycemic properties of some N-arylacetamides. nih.gov | α-glucosidase, protein tyrosine phosphatase 1B. |
Integration of Machine Learning and Artificial Intelligence in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery and chemical synthesis. researchgate.net For a compound class like nitroaromatics, which can have associated toxicities, these computational tools are particularly valuable. nih.gov Future research on this compound and its derivatives will heavily rely on AI/ML for several key purposes.
One major application is in the prediction of biological activity and toxicity. Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms like decision trees and multilayer perceptrons, can be developed to predict the mutagenic potential of newly designed derivatives based on their molecular descriptors. nih.govfigshare.com This allows for the in silico screening of vast virtual libraries, prioritizing the synthesis of compounds with the highest probability of being both active and non-toxic.
AI can also be used for de novo drug design. Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on existing databases of active molecules to propose entirely new structures based on the this compound scaffold that are optimized for binding to a specific biological target. nih.gov These models can explore the chemical space more efficiently than traditional methods, accelerating the discovery of lead compounds. nih.gov
| AI/ML Application | Objective | Expected Outcome |
| QSAR/QSPR Modeling | Predict biological activity, toxicity (e.g., mutagenicity), and physicochemical properties. | Prioritization of synthetic targets, reduction in animal testing. nih.gov |
| Generative Models | Design novel molecules with optimized properties for a specific biological target. | Identification of novel hit compounds with improved potency and safety profiles. nih.gov |
| Reaction Prediction | Predict the outcomes and yields of synthetic reactions. | Optimization of synthetic routes and reduction of failed experiments. |
Advancements in Sustainable Synthesis and Process Intensification for Academic and Industrial Relevance
The principles of green chemistry and process intensification are becoming increasingly important in chemical manufacturing to enhance safety, reduce waste, and improve economic viability. mdpi.comresearchgate.net The synthesis of specialty chemicals like this compound is an area ripe for such innovations.
Furthermore, the adoption of greener solvents is a critical aspect of sustainable synthesis. researchgate.net Research efforts will likely focus on replacing traditional volatile organic solvents with more environmentally benign alternatives such as ionic liquids or supercritical fluids, or even developing solvent-free reaction conditions. mdpi.com The use of more sustainable catalytic systems, as discussed in section 6.1, also plays a crucial role. Moving away from stoichiometric reagents like iron powder for reductions to catalytic amounts of recyclable materials aligns perfectly with the goals of green chemistry. google.comnih.govresearchgate.net These advancements will be critical for ensuring the long-term academic and industrial relevance of this compound and its derivatives.
| Advancement | Principle | Impact on Synthesis |
| Process Intensification | Shift from batch to continuous flow reactors. | Improved safety, better process control, reduced footprint, and lower operational costs. cetjournal.ityoutube.com |
| Green Solvents | Replacement of hazardous solvents with environmentally friendly alternatives. | Reduced environmental impact and improved worker safety. researchgate.net |
| Atom Economy | Use of catalytic methods over stoichiometric reagents. | Minimized waste generation and increased resource efficiency. mdpi.com |
Q & A
Basic: What are the recommended synthetic routes for N-(4,5-Dichloro-2-nitrophenyl)acetamide, and how can reaction yields be optimized?
Methodological Answer:
A common synthesis involves reacting N-(4-chloro-2-nitrophenyl)methane sulfonamide with acetic anhydride under reflux conditions. Key steps include:
- Reagent Ratio: Use a 1:1 molar ratio of sulfonamide to acetic anhydride to minimize side reactions.
- Temperature Control: Maintain reflux at 110–120°C for 30 minutes to ensure complete acetylation .
- Workup: Quench the reaction with ice-water to precipitate the product, followed by recrystallization from ethanol to achieve >95% purity.
For yield optimization, consider stepwise monitoring via TLC or HPLC to isolate intermediates and reduce byproducts. Alternative acylating agents (e.g., acetyl chloride with a base) may improve efficiency in anhydrous conditions .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use and NMR to confirm the acetamide group (δ ~2.1 ppm for CH) and aromatic chlorine/nitro substituents (δ ~7.5–8.5 ppm for protons) .
- X-ray Crystallography: Resolve molecular packing and confirm the nitro group’s torsion angle relative to the benzene ring (e.g., O1–N1–C3–C2 = -16.7°), which impacts reactivity .
- Mass Spectrometry: High-resolution ESI-MS can verify the molecular ion peak at m/z 265.01 (CHClNO) .
Basic: What are the critical physical properties (e.g., melting point, solubility) relevant to handling this compound?
Methodological Answer:
- Melting Point: 155–162°C (lit.), though impurities may lower this range. Purify via column chromatography (silica gel, ethyl acetate/hexane) for consistent results .
- Solubility: Sparingly soluble in water (<0.1 mg/mL at 25°C) but highly soluble in polar aprotic solvents (e.g., DMSO, DMF). Use sonication for 10–15 minutes to prepare stock solutions .
- Storage: Store in amber vials at 4°C under inert gas (N or Ar) to prevent photodegradation and hydrolysis .
Advanced: How do steric and electronic effects of the nitro and chloro substituents influence its reactivity in cross-coupling reactions?
Methodological Answer:
The nitro group acts as a strong electron-withdrawing meta-director, while chlorine exerts an ortho/para-directing effect. Together, they create a polarized aromatic system amenable to:
- Nucleophilic Aromatic Substitution: React with amines (e.g., piperidine) at the 4-position (para to Cl) under microwave irradiation (80°C, 2 hrs) .
- Catalytic Reductions: Use Pd/C (10 wt%) with H (1 atm) to reduce the nitro group to an amine, monitoring progress via FT-IR (loss of NO stretch at ~1520 cm) .
Mechanistic studies should compare Hammett substituent constants (σ for NO = +0.71; σ for Cl = +0.23) to predict regioselectivity .
Advanced: How can researchers resolve contradictions in reported crystal packing data for this compound?
Methodological Answer:
Discrepancies in intermolecular interactions (e.g., C–H···O vs. π-π stacking) arise from polymorphic variations. To address this:
- Polymorph Screening: Recrystallize from diverse solvents (e.g., acetonitrile, toluene) and analyze via PXRD to identify dominant packing motifs .
- Computational Modeling: Use DFT (B3LYP/6-311+G(d,p)) to simulate lattice energies and compare with experimental data. Focus on hydrogen-bonding networks (e.g., acetamide N–H···O=S interactions) .
- Validate Findings: Cross-reference with Cambridge Structural Database (CSD) entries for analogous chloro-nitrophenyl acetamides .
Advanced: What methodologies are recommended for assessing the environmental impact of this compound in laboratory waste streams?
Methodological Answer:
- Degradation Studies: Perform photolysis under UV light (254 nm) in aqueous solutions (pH 7.4) to track nitro group reduction and chloride release via ion chromatography .
- Ecotoxicology Screening: Use Daphnia magna acute toxicity assays (48-hr LC) and algal growth inhibition tests. Compare with EPA guidelines for acetamide derivatives .
- Waste Treatment: Adsorb residual compound using activated carbon (1 g/L, 24 hrs) or oxidize with Fenton’s reagent (Fe^{2+/HO) at pH 3 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
